REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][CH:8]=1>CO.[Ni]>[NH2:12][CH2:11][C:10]1[CH:9]=[CH:8][C:7]([O:6][CH2:5][CH2:4][CH2:3][N:2]([CH3:1])[CH3:15])=[CH:14][CH:13]=1
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Name
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|
Quantity
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300 mg
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Type
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reactant
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Smiles
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CN(CCCOC1=CC=C(C#N)C=C1)C
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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1.5 g
|
Type
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catalyst
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Smiles
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[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The insoluble material was filtered off
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated
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Name
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|
Type
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product
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Smiles
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NCC1=CC=C(OCCCN(C)C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |